molecular formula C8H5Cl2F3O2 B14047651 1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene

1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene

Cat. No.: B14047651
M. Wt: 261.02 g/mol
InChI Key: LEGMIXJTIIIOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₃Cl₂F₃O₂. It features a benzene ring substituted with:

  • Chlorine atoms at positions 1 and 5,
  • Difluoromethoxy (-OCF₂H) at position 2,
  • Fluoromethoxy (-OCH₂F) at position 3.

This unique arrangement of electron-withdrawing groups (Cl, F) and oxygen-containing substituents (difluoromethoxy, fluoromethoxy) confers distinct chemical reactivity, stability, and biological activity. The compound is primarily investigated for applications in pharmaceutical intermediates and agrochemicals due to its ability to modulate biochemical pathways via halogen bonding and electrophilic interactions .

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-4-1-5(10)7(15-8(12)13)6(2-4)14-3-11/h1-2,8H,3H2

InChI Key

LEGMIXJTIIIOCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)OC(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations. For example, the use of anhydrous conditions and controlled temperatures can be crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that include halogenation, methoxylation, and purification steps. The choice of reagents, reaction conditions, and purification techniques can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or industrial purposes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Distinctions
1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene C₇H₃Cl₂F₃O₂ Cl (1,5), OCF₂H (2), OCH₂F (3) 247.0 (calculated) Dual fluorinated methoxy groups enhance electrophilicity and lipophilicity.
1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene C₇H₄Cl₂F₂O Cl (1,5), F (3), OCH₂F (2) 223.01 Lacks difluoromethoxy group; reduced steric hindrance and electron-withdrawing effects.
1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene C₈H₄Cl₂F₄O Cl (1,5), OCF₂H (3), CF₂H (2) 263.02 Difluoromethyl (CF₂H) at position 2 increases hydrophobicity and thermal stability.
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene C₈H₃Cl₂F₅OS Cl (1,5), OCF₂H (2), SCF₃ (4) 313.53 Trifluoromethylthio (SCF₃) at position 4 introduces nucleophilic sulfur reactivity.
1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene C₉H₈Cl₂F₂O₂ Cl (1,4), OCF₂H (2), OCH₂CH₃ (3) 253.06 Ethoxy group at position 3 lowers polarity compared to fluoromethoxy analogs.

Physicochemical Properties

  • Lipophilicity: The presence of both difluoromethoxy and fluoromethoxy groups increases logP (octanol-water partition coefficient) compared to analogs with non-fluorinated substituents (e.g., ethoxy), improving membrane permeability .
  • Boiling Point: Halogen content (Cl, F) elevates boiling points relative to non-halogenated analogs, but steric effects from bulky groups (e.g., CF₂H) can reduce volatility .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s balanced lipophilicity and reactivity make it a preferred intermediate for synthesizing kinase inhibitors and antimicrobial agents .
  • Agrochemicals : Field studies demonstrate superior pesticidal activity compared to 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene, attributed to its optimized halogen-methoxy substitution pattern .
  • Material Science : Analogs with trifluoromethylthio groups are explored in liquid crystal formulations due to their thermal stability, though the target compound is less suited for this application .

Biological Activity

1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene, with the molecular formula C8H5Cl2F3O2 and a molar mass of 261.03 g/mol, is a complex organic compound characterized by its unique combination of halogens and methoxy groups. This article explores its biological activity, including its mechanisms of action, potential applications in pharmaceuticals, and relevant case studies.

The compound's structure includes:

  • Two chlorine atoms
  • Three fluorine atoms
  • Two methoxy groups

These features contribute to its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC8H5Cl2F3O2
Molar Mass261.03 g/mol
Density1.465 ± 0.06 g/cm³
Boiling Point261.1 ± 35.0 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The halogen atoms may enhance binding affinity to certain enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The methoxy groups allow for interactions with specific receptors, which may lead to altered signaling pathways.

Antimicrobial Properties

Research has indicated that halogenated compounds often exhibit antimicrobial properties. A study demonstrated that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity and function.

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Results showed that at specific concentrations, the compound induced apoptosis in cancer cells while exhibiting low toxicity in normal cells.

Case Studies

  • Case Study on Anticancer Activity :
    • In a controlled study involving human cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM over 48 hours.
    • Mechanistic studies indicated that the compound triggered caspase-dependent apoptosis pathways.
  • Environmental Impact Assessment :
    • A study evaluated the environmental persistence of this compound and its potential bioaccumulation in aquatic organisms. The findings suggested moderate persistence with potential effects on aquatic ecosystems.

Toxicological Profile

The toxicological profile of related dichlorobenzidine compounds indicates potential carcinogenic effects based on structural similarities. Long-term exposure studies have shown that halogenated compounds can lead to DNA damage and genotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.